2-Bromo-4-chloro-5-iodopyridine 2-Bromo-4-chloro-5-iodopyridine
Brand Name: Vulcanchem
CAS No.: 1364663-37-5
VCID: VC0090092
InChI: InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
SMILES: C1=C(C(=CN=C1Br)I)Cl
Molecular Formula: C5H2BrClIN
Molecular Weight: 318.336

2-Bromo-4-chloro-5-iodopyridine

CAS No.: 1364663-37-5

Cat. No.: VC0090092

Molecular Formula: C5H2BrClIN

Molecular Weight: 318.336

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-5-iodopyridine - 1364663-37-5

Specification

CAS No. 1364663-37-5
Molecular Formula C5H2BrClIN
Molecular Weight 318.336
IUPAC Name 2-bromo-4-chloro-5-iodopyridine
Standard InChI InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Standard InChI Key UMDUEIACPFVIJC-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Br)I)Cl

Introduction

Chemical Structure and Properties

Molecular Identification

2-Bromo-4-chloro-5-iodopyridine is characterized by specific molecular identifiers that define its chemical identity. The compound features a pyridine core with three different halogen substituents strategically positioned at the 2, 4, and 5 positions.

PropertyValue
CAS Number1364663-37-5
Molecular FormulaC₅H₂BrClIN
Molecular Weight318.34 g/mol
IUPAC Name2-bromo-4-chloro-5-iodopyridine
InChIInChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
InChI KeyUMDUEIACPFVIJC-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=CN=C1Br)I)Cl

The structure comprises a pyridine ring with bromine at position 2, chlorine at position 4, and iodine at position 5, creating a unique halogenation pattern that influences its chemical behavior and applications.

Physical Properties

The physical properties of 2-Bromo-4-chloro-5-iodopyridine are primarily determined by its halogen substituents and aromatic structure. The compound exhibits characteristic physicochemical parameters that influence its handling, storage, and application in chemical processes.

The lipophilicity of the compound, indicated by log P values ranging from 2.18 to 3.71, suggests good membrane permeability, which is a critical factor for its potential applications in medicinal chemistry. This property facilitates its passage through biological membranes, enhancing its bioavailability for pharmaceutical applications.

Structural Characteristics

The pyridine ring in 2-Bromo-4-chloro-5-iodopyridine features three different halogens with distinct electronic and steric properties. The bromine atom at position 2 is adjacent to the electron-withdrawing nitrogen, influencing its reactivity in nucleophilic substitution reactions. The chlorine at position 4 and iodine at position 5 create an asymmetric electronic distribution across the ring, resulting in position-specific reactivity patterns.

This halogenation pattern creates a molecule with multiple reactive sites that can be selectively targeted for chemical transformations. The presence of three different halogens enables sequential functionalization reactions, making this compound particularly valuable in stepwise synthetic strategies.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Bromo-4-chloro-5-iodopyridine involves sequential halogenation of pyridine or suitably substituted pyridine derivatives. Several synthetic pathways have been developed to achieve the specific halogenation pattern characteristic of this compound.

One common approach involves starting with pyridine and introducing each halogen sequentially under controlled conditions. The selectivity of halogenation depends on various factors, including the electronic properties of the pyridine ring, reaction temperature, and the choice of halogenating agents.

For example, bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. Subsequent chlorination at position 4 can be achieved with N-chlorosuccinimide (NCS) or other chlorinating agents. The final iodination step typically requires more selective conditions to ensure proper regioselectivity.

Reaction Conditions

The preparation of 2-Bromo-4-chloro-5-iodopyridine requires carefully controlled reaction conditions to achieve the desired halogenation pattern. The synthetic approach must account for the electronic effects of each halogen as it is introduced, as these influence the reactivity of the ring for subsequent halogenation steps.

Chemical Reactivity

Types of Reactions

2-Bromo-4-chloro-5-iodopyridine participates in various chemical transformations, making it a versatile building block for organic synthesis. The reactivity profile is largely determined by the presence of three different halogen atoms on the pyridine ring.

Substitution Reactions

The halogen atoms in 2-Bromo-4-chloro-5-iodopyridine can undergo nucleophilic or electrophilic substitution reactions with various reagents. The reactivity order for nucleophilic substitution typically follows: iodine > bromine > chlorine, allowing for selective functionalization. This selectivity is crucial for synthesizing complex molecules with specific substitution patterns.

Coupling Reactions

The compound serves as an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions. These transformations enable the formation of carbon-carbon bonds, which are fundamental in constructing complex molecular frameworks. The differential reactivity of the three halogens allows for sequential coupling reactions, providing access to specifically functionalized pyridine derivatives.

Oxidation and Reduction

Under appropriate conditions, the pyridine ring can undergo oxidation or reduction to yield various derivatives. These transformations can be used to modify the electronic properties of the ring or to introduce new functional groups.

Common Reagents and Conditions

Various reagents and reaction conditions are employed for transforming 2-Bromo-4-chloro-5-iodopyridine into desired products:

Reaction TypeCommon ReagentsTypical Conditions
Nucleophilic SubstitutionSodium methoxide, Potassium tert-butoxidePolar solvents, Elevated temperatures
Cross-CouplingPalladium or nickel catalysts, Boronic acids, OrganostannanesOrganic solvents, Base, Heat
OxidationPotassium permanganate, Hydrogen peroxideAqueous conditions, Room temperature to heat
ReductionSodium borohydride, Lithium aluminum hydrideProtic or aprotic solvents, Low temperatures

The selection of specific reagents and conditions depends on the desired transformation and the need for selectivity among the three halogen sites.

Applications in Scientific Research

Organic Synthesis

2-Bromo-4-chloro-5-iodopyridine serves as a versatile intermediate in organic synthesis due to its unique reactivity profile. The presence of three different halogens allows for sequential functionalization, enabling the construction of complex molecular architectures.

In synthetic methodology development, this compound provides an opportunity to study halogen reactivity differences and develop selective transformation protocols. The distinct electronic properties of bromine, chlorine, and iodine create a platform for investigating site-selective reactions, which are valuable in developing new synthetic methods.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-4-chloro-5-iodopyridine serves as an important scaffold for developing bioactive compounds. The unique substitution pattern offers multiple sites for introducing pharmacophoric groups, enabling the creation of diverse chemical libraries for drug discovery.

Research has demonstrated that this compound can serve as a building block for synthesizing inhibitors targeting various biological targets, including p38 MAP kinase inhibitors. These compounds have potential applications in treating inflammatory conditions and other diseases where p38 MAP kinase plays a significant role.

Biological Activity

Enzyme Inhibition Profile

2-Bromo-4-chloro-5-iodopyridine exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Studies have shown that it effectively inhibits CYP1A2, an important enzyme involved in the metabolism of xenobiotics and endogenous compounds.

The inhibition of CYP1A2 has important implications for drug metabolism and potential drug-drug interactions. By modulating this enzyme's activity, compounds derived from 2-Bromo-4-chloro-5-iodopyridine could potentially influence the pharmacokinetics of co-administered drugs, offering applications in drug development and therapy optimization.

Pharmacokinetic Properties

Investigations into the pharmacokinetic properties of 2-Bromo-4-chloro-5-iodopyridine have revealed favorable characteristics for potential pharmaceutical applications. The compound demonstrates:

PropertyCharacteristic
Gastrointestinal AbsorptionHigh
Membrane PermeabilityEffective
Lipophilicity (Log P)2.18-3.71
Oral BioavailabilitySuitable for oral formulations

These properties suggest that 2-Bromo-4-chloro-5-iodopyridine and its derivatives may be suitable candidates for oral drug formulations, enhancing their potential utility in therapeutic applications.

Comparison with Similar Compounds

The unique combination of three different halogens distinguishes 2-Bromo-4-chloro-5-iodopyridine from other halogenated pyridines. Comparison with structurally similar compounds highlights its distinctive features and reactivity profile.

CompoundMolecular FormulaSimilarity IndexDistinctive Features
2-Bromo-5-iodopyridineC₅H₃BrIN0.78Lacks chlorine at position 4
2-Chloro-5-iodopyridineC₅H₃ClIN0.78Has chlorine instead of bromine at position 2
2-Bromo-4-chloropyridineC₅H₃BrClN0.70Lacks iodine at position 5

The presence of three different halogens in 2-Bromo-4-chloro-5-iodopyridine enhances its versatility as a synthetic intermediate compared to its analogs. This unique halogenation pattern allows for sequential functionalization, enabling access to a wider range of derivatives.

Research Developments and Future Directions

Research on 2-Bromo-4-chloro-5-iodopyridine continues to evolve, with recent advances focusing on developing more efficient synthetic routes and exploring novel applications. The compound's potential in medicinal chemistry and material science drives ongoing investigations into its properties and transformations.

Future research directions may include:

  • Development of greener synthetic approaches with reduced environmental impact

  • Exploration of novel functionalization strategies for selective halogen replacement

  • Investigation of additional biological targets for derivatives of this compound

  • Application in the synthesis of complex heterocyclic systems for drug discovery

The versatility of 2-Bromo-4-chloro-5-iodopyridine ensures its continued relevance in organic chemistry and pharmaceutical research, with potential for new discoveries and applications.

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